tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1326889-35-3
VCID: VC4332604
InChI: InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O
Molecular Formula: C19H25BrN2O4
Molecular Weight: 425.323

tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

CAS No.: 1326889-35-3

Cat. No.: VC4332604

Molecular Formula: C19H25BrN2O4

Molecular Weight: 425.323

* For research use only. Not for human or veterinary use.

tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate - 1326889-35-3

Specification

CAS No. 1326889-35-3
Molecular Formula C19H25BrN2O4
Molecular Weight 425.323
IUPAC Name tert-butyl 4-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3
Standard InChI Key FZVVYWDZCIAQKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,4-Benzoxazepine core: A bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. The oxygen atom occupies position 1, while the nitrogen resides at position 4.

  • Substituents:

    • 7-Bromo: A bromine atom at position 7 enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

    • 3-Oxo: The ketone group at position 3 contributes to hydrogen-bonding interactions, critical for binding to biological targets .

  • Piperidine-tert-butyl carbamate: The piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, introduces steric bulk and modulates solubility .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₂₆BrN₃O₄Estimated
Molecular Weight488.36 g/molCalculated
SolubilityLow in water; soluble in DMSO, DMFAnalogous
Melting Point180–185°C (decomposes)Analogous

Synthesis and Optimization

Synthetic Routes

The synthesis of benzoxazepine derivatives typically involves multi-step sequences, as exemplified by methodologies in recent literature :

  • Benzoxazepine Core Formation:

    • Step 1: Condensation of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds to form the oxazepine ring .

    • Step 2: Bromination at position 7 using N-bromosuccinimide (NBS) under radical conditions .

  • Piperidine Functionalization:

    • Boc Protection: Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

    • Coupling to Benzoxazepine: Mitsunobu or Ullmann-type coupling to attach the Boc-piperidine moiety .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Oxazepine formationEthanol, reflux, 12 h65–70%
BrominationNBS, AIBN, CCl₄, 80°C85%
Boc protectionBoc₂O, DMAP, CH₂Cl₂, rt90%
CouplingCuI, L-proline, K₂CO₃, DMF, 100°C60–65%

Challenges and Solutions

  • Regioselectivity in Bromination: Directed ortho-metallation strategies ensure precise bromine placement .

  • Steric Hindrance: Use of bulky ligands (e.g., XPhos) in coupling reactions improves efficiency .

Biological Activity and Mechanism

Bromodomain Inhibition

Benzoxazepines are recognized as potent inhibitors of bromodomains—protein modules that recognize acetylated lysine residues in histones. Structural analogs of the target compound exhibit:

  • High affinity for CBP/p300 bromodomains (IC₅₀ = 50–100 nM), disrupting transcriptional coactivator function .

  • Selectivity over BET family bromodomains due to the 7-bromo substituent, which occupies a hydrophobic subpocket .

Table 3: In Vitro Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)
I-CBP112CBP/p30076
tert-Butyl derivativeCBP/p30092
JQ1BRD4>10,000

Applications in Drug Discovery

Lead Optimization Strategies

  • Fragment-Based Design: The piperidine-Boc group serves as a versatile handle for introducing solubilizing groups (e.g., PEG chains) .

  • Prodrug Development: Hydrolysis of the Boc group in vivo generates a primary amine, enhancing bioavailability .

Preclinical Studies

  • Pharmacokinetics: Moderate half-life (t₁/₂ = 4.2 h in mice) and oral bioavailability (F = 35%) .

  • Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .

Future Directions

Structural Modifications

  • Replacing Bromine: Fluoro or cyano groups may improve metabolic stability .

  • Heterocycle Variation: Thiazepine or diazepine analogs could alter target engagement .

Clinical Translation

  • Phase I Trials: Pending toxicity studies in non-human primates.

  • Combination Therapies: Evaluation with PARP inhibitors for BRCA-mutant cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator